

# (Rac)-AZD8186: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | (Rac)-AZD8186 |           |
| Cat. No.:            | B612112       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(Rac)-AZD8186 is a potent and selective small molecule inhibitor of the  $\beta$  and  $\delta$  isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[3][4] Loss of the tumor suppressor phosphatase and tensin homolog (PTEN) leads to hyperactivation of the PI3K pathway, particularly through the PI3K $\beta$  isoform, making it a key therapeutic target.[5] AZD8186 has shown significant activity in preclinical models of PTEN-deficient tumors and has been evaluated in clinical trials for various advanced solid tumors.[5][6][7] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of (Rac)-AZD8186, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.

## **Pharmacodynamics**

The pharmacodynamic activity of AZD8186 is characterized by its selective inhibition of PI3K $\beta$  and PI3K $\delta$ , leading to the suppression of downstream signaling and inhibition of tumor cell growth.



#### **Enzymatic and Cellular Potency**

AZD8186 demonstrates high potency against its primary targets, PI3K $\beta$  and PI3K $\delta$ , with selectivity over other PI3K isoforms. This translates to effective inhibition of downstream signaling pathways and cellular proliferation, particularly in cancer cell lines with PTEN deficiency.

| Parameter                        | Target/Cell Line           | Value     | Reference |
|----------------------------------|----------------------------|-----------|-----------|
| IC50                             | РІЗКβ                      | 4 nM      | [1][2][8] |
| ΡΙ3Κδ                            | 12 nM                      | [1][2][8] | _         |
| РΙЗКα                            | 35 nM                      | [1][8]    | _         |
| РІЗКу                            | 675 nM                     | [1][8]    |           |
| pAKT (Ser473)<br>Inhibition IC50 | MDA-MB-468 (PTEN-<br>null) | 3 nM      | [1]       |
| JEKO (IgM-<br>stimulated)        | 17 nM                      | [1]       |           |
| BT474c (PIK3CA-<br>mutant)       | 752 nM                     | [1]       |           |
| Growth Inhibition GI50           | MDA-MB-468 (PTEN-<br>null) | 65 nM     | [1]       |
| JEKO (IgM-<br>stimulated)        | 228 nM                     | [1]       |           |
| BT474c (PIK3CA-<br>mutant)       | 1.981 μΜ                   | [1]       | _         |
| PTEN-deficient cell lines        | <1 μΜ                      | [2][5]    | _         |

#### **Signaling Pathway Inhibition**

AZD8186 effectively suppresses the PI3K/AKT/mTOR signaling cascade in sensitive cancer cells. This is evidenced by a reduction in the phosphorylation of key downstream effectors such



as AKT and S6 ribosomal protein.



Click to download full resolution via product page



Caption: **(Rac)-AZD8186** inhibits PI3K $\beta/\delta$ , blocking the PI3K/AKT/mTOR pathway.

#### **In Vivo Antitumor Activity**

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AZD8186, particularly in tumors with PTEN loss. The antitumor activity is dose-dependent.

| Animal Model    | Tumor Type                           | Dosing<br>Regimen           | Tumor Growth<br>Inhibition | Reference |
|-----------------|--------------------------------------|-----------------------------|----------------------------|-----------|
| Mouse Xenograft | 786-O (PTEN-<br>null renal)          | 12.5-50 mg/kg,<br>BID       | Dose-dependent             | [9][10]   |
| Mouse Xenograft | PC3 (PTEN-<br>deficient<br>prostate) | 100 mg/kg, PO               | Significant                | [2]       |
| Mouse Xenograft | PC3 (PTEN-<br>deficient<br>prostate) | 30 mg/kg with               | Increased<br>efficacy      | [11]      |
| Mouse Xenograft | HCC70 (PTEN-<br>null breast)         | 25 mg/kg, BID<br>for 7 days | Suppression of pAKT        | [9]       |

#### **Pharmacokinetics**

The pharmacokinetic profile of AZD8186 has been characterized in both preclinical models and human clinical trials.

# **Human Pharmacokinetics (Phase I Study)**

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic parameters for AZD8186. The pharmacokinetics were found to be dose-proportional.[3][12][13]



| Parameter               | Value                                               | Reference   |
|-------------------------|-----------------------------------------------------|-------------|
| Half-life (single dose) | 2.1 - 6.2 hours (geometric mean)                    | [14]        |
| Dose Proportionality    | Observed                                            | [3][12][13] |
| Drug-Drug Interaction   | No significant interaction with abiraterone acetate | [3]         |

#### **Clinical Dosing Regimens**

In Phase I and Ib/II studies, various oral dosing schedules for AZD8186 have been evaluated, both as a monotherapy and in combination with other agents.

| Study Phase | Dosing Regimen                            | <b>Combination Agent</b> | Reference   |
|-------------|-------------------------------------------|--------------------------|-------------|
| Phase I     | 30-360 mg, BID (5<br>days on, 2 days off) | Monotherapy              | [3]         |
| Phase I     | 60 mg, BID (5 days on, 2 days off)        | Monotherapy              | [3][12][13] |
| Phase I     | 120 mg, BID<br>(continuous and 5:2)       | Monotherapy              | [3][12][13] |
| Phase lb/II | 60 or 120 mg, BID (5 days on, 2 days off) | Paclitaxel               | [15]        |
| Phase I     | 60 or 120 mg, BID<br>(5:2 schedule)       | Abiraterone acetate      | [3]         |
| Phase I     | 60 mg, BID (5 days<br>on, 2 days off)     | Docetaxel                | [6]         |

## **Experimental Protocols**

The following are summaries of key experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of **(Rac)-AZD8186**.



#### PI3K Enzyme Inhibition Assay (Kinase-Glo® Based)

This assay evaluates the in vitro inhibition of recombinant PI3K isoforms by AZD8186.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azd-8186 | C24H25F2N3O4 | CID 52913813 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD8186 First Time In Patient Ascending Dose Study [astrazenecaclinicaltrials.com]
- 8. medkoo.com [medkoo.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 15. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [(Rac)-AZD8186: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612112#pharmacokinetics-andpharmacodynamics-of-rac-azd8186]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com